3-(Pyrazin-2-YL)propanal
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Overview
Description
3-(Pyrazin-2-YL)propanal is a chemical compound with the molecular formula C7H8N2O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-YL)propanal typically involves the reaction of pyrazine derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction between pyrazine and propanal in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 3-(Pyrazin-2-YL)propanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrazin-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of organic materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxylic acid
- 3-(Pyrazin-2-YL)propanol
- Pyrazinamide
Uniqueness
3-(Pyrazin-2-YL)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-pyrazin-2-ylpropanal |
InChI |
InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2 |
InChI Key |
VSPHZLCSYRWADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCC=O |
Origin of Product |
United States |
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